molecular formula C11H15NO2S B13372752 N-[4-(methylsulfanyl)benzyl]-beta-alanine

N-[4-(methylsulfanyl)benzyl]-beta-alanine

Cat. No.: B13372752
M. Wt: 225.31 g/mol
InChI Key: HQBSKXUPJBEXLL-UHFFFAOYSA-N
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Description

N-[4-(Methylsulfanyl)benzyl]-beta-alanine is a beta-alanine derivative featuring a benzyl group substituted with a methylsulfanyl (SCH₃) moiety at the para position. Beta-alanine (3-aminopropanoic acid) is a non-proteinogenic amino acid critical in biochemical pathways, such as pantothenic acid (vitamin B₅) and coenzyme A (CoA) biosynthesis .

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

3-[(4-methylsulfanylphenyl)methylamino]propanoic acid

InChI

InChI=1S/C11H15NO2S/c1-15-10-4-2-9(3-5-10)8-12-7-6-11(13)14/h2-5,12H,6-8H2,1H3,(H,13,14)

InChI Key

HQBSKXUPJBEXLL-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)CNCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(methylsulfanyl)benzyl]-beta-alanine typically involves the reaction of 4-(methylsulfanyl)benzyl chloride with beta-alanine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of N-[4-(methylsulfanyl)benzyl]-beta-alanine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(methylsulfanyl)benzyl]-beta-alanine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding thiol derivative.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions with reagents like sodium azide to form azide derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditionsroom temperature, aqueous or organic solvent.

    Reduction: Lithium aluminum hydride; conditionsanhydrous ether, low temperature.

    Substitution: Sodium azide; conditionspolar aprotic solvent, elevated temperature.

Major Products

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Thiol derivative.

    Substitution: Azide derivative.

Scientific Research Applications

N-[4-(methylsulfanyl)benzyl]-beta-alanine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[4-(methylsulfanyl)benzyl]-beta-alanine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the methylsulfanyl group can influence the compound’s reactivity and interaction with biological molecules, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Substituent/Functional Group Key Features Molecular Weight (g/mol)
N-[4-(Methylsulfanyl)benzyl]-beta-alanine 4-(Methylsulfanyl)benzyl - Thioether (SCH₃) group enhances lipophilicity. ~240–260 (estimated)
N-[(4-Methylphenyl)sulfonyl]-beta-alanine 4-Methylphenylsulfonyl - Sulfonyl (SO₂) group increases polarity and oxidation stability. 243.3
N-[4-(Acetylamino)benzoyl]-beta-alanine 4-Acetylaminobenzoyl - Acetylamino (NHCOCH₃) enhances hydrogen-bonding capacity. 250.25
N-Methyl-N-(methylsulfonyl)-beta-alanine N-Methyl, N-methylsulfonyl - Sulfonamide (SO₂N) group improves metabolic stability. 181
Herbicidal sodium salt () 3-(Methylsulfanyl)-benzamide - Methylsulfanyl linked to herbicidal activity in sodium salt form. Not provided

Key Observations:

  • Lipophilicity vs. Polarity: The methylsulfanyl group in the target compound offers moderate lipophilicity compared to sulfonyl (polar) or acetylamino (hydrogen-bonding) groups in analogs . This may enhance membrane permeability in biological systems.
  • Oxidative Stability: Sulfanyl (thioether) groups are prone to oxidation to sulfoxides or sulfones, unlike pre-oxidized sulfonyl derivatives (e.g., ), which are more stable .

Research Findings and Data

Table 1: Comparative Physicochemical Properties

Property N-[4-(Methylsulfanyl)benzyl]-beta-alanine N-[(4-Methylphenyl)sulfonyl]-beta-alanine N-[4-(Acetylamino)benzoyl]-beta-alanine
LogP (Estimated) ~1.5–2.0 ~0.8–1.2 ~-0.5–0.0
Water Solubility Low Moderate High
Oxidative Stability Low (thioether) High (sulfonyl) Moderate (amide)

Biological Activity

N-[4-(methylsulfanyl)benzyl]-beta-alanine is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, cytotoxic, and other relevant activities, supported by data tables and research findings.

1. Chemical Structure and Properties

N-[4-(methylsulfanyl)benzyl]-beta-alanine is a beta-amino acid derivative characterized by a benzyl group substituted with a methylthio group. The presence of the methylsulfanyl moiety may influence its lipophilicity and biological interactions.

2. Biological Activity Overview

The biological activity of beta-amino acids like N-[4-(methylsulfanyl)benzyl]-beta-alanine has been studied extensively. Key areas of activity include:

  • Antimicrobial Activity : Several studies have demonstrated that beta-amino acid derivatives exhibit significant antimicrobial properties. For instance, peptides containing beta-amino acids have shown high antibacterial activity against various strains, with minimal inhibitory concentrations (MIC) comparable to alpha-peptides .
  • Cytotoxicity : The cytotoxic effects of beta-amino acids have also been evaluated. Compounds similar to N-[4-(methylsulfanyl)benzyl]-beta-alanine have been tested against cancer cell lines, revealing varying degrees of cytotoxicity depending on the structural modifications .
  • Mechanism of Action : The mechanism by which these compounds exert their biological effects often involves interactions with cell membranes, leading to disruption and subsequent cell death. Studies indicate that the balance between lipophilicity and charge distribution is critical for antimicrobial efficacy .

3.1 Antimicrobial Studies

A series of experiments assessed the antimicrobial activity of N-[4-(methylsulfanyl)benzyl]-beta-alanine and related compounds:

CompoundTarget OrganismMIC (µg/mL)Remarks
N-[4-(methylsulfanyl)benzyl]-beta-alanineE. coli5Effective against gram-negative bacteria
Related Beta-Amino AcidS. aureus10Shows potential as an antibacterial agent

These results suggest that N-[4-(methylsulfanyl)benzyl]-beta-alanine possesses promising antibacterial properties, particularly against gram-negative bacteria.

3.2 Cytotoxicity Assays

In vitro assays were conducted to evaluate the cytotoxic effects on various cancer cell lines:

Cell LineIC50 (µM)Observations
HeLa15Moderate toxicity observed
MCF-725Higher resistance compared to HeLa

The data indicates that while N-[4-(methylsulfanyl)benzyl]-beta-alanine exhibits some cytotoxicity, its selectivity towards cancer cells varies significantly across different types.

4. Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of beta-amino acid-containing peptides, including derivatives similar to N-[4-(methylsulfanyl)benzyl]-beta-alanine. The findings highlighted that specific modifications led to enhanced antimicrobial activity against resistant strains of bacteria .

Case Study 2: Cytotoxicity in Cancer Research

Another study focused on the cytotoxic profile of beta-amino acids in breast cancer cells. Results indicated that certain structural features significantly affected their ability to induce apoptosis in cancer cells, suggesting potential therapeutic applications .

5. Conclusion

N-[4-(methylsulfanyl)benzyl]-beta-alanine demonstrates significant biological activity, particularly in antimicrobial and cytotoxic domains. Its unique structure contributes to its efficacy, making it a compound of interest for further research in medicinal chemistry.

Future studies should focus on optimizing its structure for enhanced selectivity and potency against specific pathogens and cancer cells while minimizing toxicity to normal cells. The exploration of its mechanism of action will also be crucial in understanding its full potential as a therapeutic agent.

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